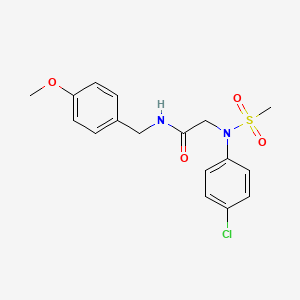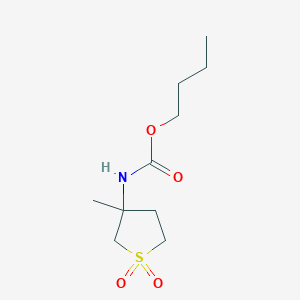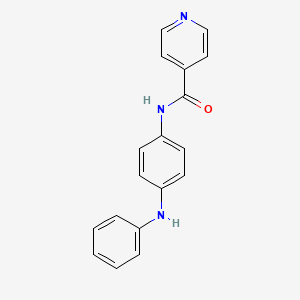![molecular formula C21H19N3O4S B3927854 N-[4-(aminocarbonyl)phenyl]-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3927854.png)
N-[4-(aminocarbonyl)phenyl]-4-[methyl(phenylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-[4-(aminocarbonyl)phenyl]-4-[methyl(phenylsulfonyl)amino]benzamide, also known as MPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPA is a small molecule that can selectively bind to certain proteins, making it a valuable tool for studying protein-protein interactions and signaling pathways. In
Mécanisme D'action
N-[4-(aminocarbonyl)phenyl]-4-[methyl(phenylsulfonyl)amino]benzamide works by binding to specific proteins and inhibiting their activity. For example, this compound has been shown to bind to the p50 subunit of NF-κB and prevent it from binding to DNA, thereby inhibiting the transcription of genes regulated by NF-κB. This compound has also been shown to inhibit the activity of certain enzymes, such as the serine/threonine kinase Akt.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the protein or pathway being studied. For example, this compound has been shown to inhibit the proliferation of cancer cells by inhibiting the activity of Akt. This compound has also been shown to reduce inflammation by inhibiting the activity of NF-κB. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(aminocarbonyl)phenyl]-4-[methyl(phenylsulfonyl)amino]benzamide in lab experiments is its ability to selectively bind to certain proteins, making it a valuable tool for studying protein-protein interactions and signaling pathways. Additionally, this compound is a small molecule that can easily penetrate cell membranes, allowing it to access intracellular targets. However, one limitation of using this compound is that it may have off-target effects on other proteins or pathways, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-[4-(aminocarbonyl)phenyl]-4-[methyl(phenylsulfonyl)amino]benzamide. One area of interest is the development of more selective this compound analogs that can target specific proteins or pathways with greater precision. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their efficacy. Additionally, the neuroprotective effects of this compound in animal models of neurodegenerative diseases suggest that it may have potential as a therapeutic agent for these conditions. Further research is needed to fully explore the potential applications of this compound in scientific research and medicine.
Applications De Recherche Scientifique
N-[4-(aminocarbonyl)phenyl]-4-[methyl(phenylsulfonyl)amino]benzamide has been used in a variety of scientific research applications, including studies of protein-protein interactions, signal transduction pathways, and enzyme activity. This compound has been shown to selectively bind to certain proteins, such as the transcription factor NF-κB, and inhibit their activity. This makes this compound a valuable tool for studying the role of these proteins in various biological processes.
Propriétés
IUPAC Name |
4-[[4-[benzenesulfonyl(methyl)amino]benzoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-24(29(27,28)19-5-3-2-4-6-19)18-13-9-16(10-14-18)21(26)23-17-11-7-15(8-12-17)20(22)25/h2-14H,1H3,(H2,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFIAHACOWYRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B3927772.png)
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3927779.png)
![2-[3-(dimethylamino)propyl]-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B3927791.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]-2-phenoxyacetamide](/img/structure/B3927794.png)
![11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927800.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B3927804.png)
![1-[3-(benzyloxy)benzoyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B3927805.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-4-methoxybenzamide](/img/structure/B3927823.png)

![3-[(5-chloro-2-hydroxyphenyl)amino]-5-(4-chlorophenyl)-2-cyclohexen-1-one](/img/structure/B3927835.png)


![11-(3-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927867.png)
